(R)-1-PeCSO

Catalog No.
S12382009
CAS No.
16718-23-3
M.F
C6H11NO3S
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-PeCSO

CAS Number

16718-23-3

Product Name

(R)-1-PeCSO

IUPAC Name

(2R)-2-amino-3-[(R)-[(E)-prop-1-enyl]sulfinyl]propanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1

InChI Key

OKYHUOHBRKWCQJ-UUEXCLNXSA-N

Canonical SMILES

CC=CS(=O)CC(C(=O)O)N

Isomeric SMILES

C/C=C/[S@](=O)C[C@@H](C(=O)O)N

(R)-1-PeCSO is a natural product found in Allium cepa with data available.

(R)-1-PeCSO, also known as trans-(+)-S-1-Propenyl-L-cysteine sulfoxide, is a sulfur-containing amino acid derivative predominantly found in onions and garlic. It is recognized as the most abundant flavor precursor in these vegetables, contributing to their characteristic taste and aroma. The compound has the molecular formula C6H11NO3SC_6H_{11}NO_3S and a molecular weight of 177.22 g/mol. Its structure features a propenyl group attached to a cysteine moiety, which is oxidized to form the sulfoxide functional group, playing a crucial role in the formation of various sulfur-containing compounds during the processing and cooking of these vegetables .

  • Decomposition: Upon heating or enzymatic action, (R)-1-PeCSO can decompose to produce various volatile sulfur compounds, which contribute to the aroma of cooked onions and garlic.
  • Reactivity with Lachrymatory Factor Synthase: It reacts with lachrymatory factor synthase to produce compounds responsible for the eye-irritating effects associated with cutting onions .
  • Oxidation and Reduction: The sulfoxide group can participate in redox reactions, where it may be reduced to form thioethers or oxidized further under specific conditions

    (R)-1-PeCSO exhibits notable biological activities:

    • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its health benefits when consumed as part of a diet rich in onions and garlic.
    • Potential Antimicrobial Effects: Studies suggest that (R)-1-PeCSO may exhibit antimicrobial properties against various pathogens, making it a compound of interest in food preservation and health applications .
    • Role in Garlic Greening: This compound plays a critical role in the greening process of garlic, influencing its flavor profile and potential health benefits .

Several methods have been developed for synthesizing (R)-1-PeCSO:

  • Extraction from Natural Sources: The most common method involves extracting (R)-1-PeCSO from onion or garlic bulbs using solvents such as ethanol or water.
  • Chemical Synthesis: Laboratory synthesis has been achieved through various chemical pathways, including palladium-catalyzed reactions that facilitate the formation of the propenyl group from cysteine derivatives .
  • Enzymatic Synthesis: Enzymatic methods utilizing specific enzymes can also yield (R)-1-PeCSO from simpler precursors under mild conditions, enhancing its potential for industrial applications .

(R)-1-PeCSO has several applications across various fields:

  • Culinary Uses: As a flavor precursor, it enhances the taste of dishes containing onions and garlic.
  • Nutraceuticals: Due to its biological activities, it is being explored as a dietary supplement for its potential health benefits.
  • Food Industry: It can be utilized in food preservation due to its antimicrobial properties, contributing to food safety and shelf life extension .

Several compounds share structural or functional similarities with (R)-1-PeCSO. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
IsoalliinSimilar sulfur-containing structurePredominantly found in garlic; involved in similar reactions but differs in flavor profile .
S-Allyl-L-cysteineContains sulfur and amino acid componentsExhibits distinct biological activities; less prevalent than (R)-1-PeCSO in onions .
S-Methyl-L-cysteineSimilar cysteine backboneFound mainly in mushrooms; different flavor characteristics and applications .

(R)-1-PeCSO stands out due to its abundance in onions and garlic and its specific role as a flavor precursor, alongside its unique biological activities that differentiate it from other sulfur-containing amino acids and derivatives.

Sulfur Assimilation and Cysteine Alkylation

The biosynthesis of (R)-1-PeCSO begins with sulfate (SO₄²⁻) uptake from soil, which is reduced to sulfide (S²⁻) via adenosine 5'-phosphosulfate (APS) and sulfite (SO₃²⁻) intermediates. This sulfide is incorporated into the cysteine backbone through the cysteine synthase complex, forming S-1-propenyl-l-cysteine (S1PC). Critical enzymes in this phase include:

EnzymeFunctionLocalization
ATP sulfurylaseActivates sulfate to APSCytosol, plastids
Cysteine synthaseIncorporates sulfide into O-acetylserineCytosol
γ-GlutamyltranspeptidaseAdds γ-glutamyl group to S1PCVacuolar membrane

The alkylation of cysteine occurs via a proposed thioether linkage formation between cysteine and 1-propenyl donors, though the exact biochemical mechanism remains under investigation. Isotopic labeling studies demonstrate that the 1-propenyl group originates from valine or isoleucine catabolism, with transamination producing α-keto acids that undergo decarboxylation to yield the propenyl moiety.

Flavin-Dependent S-Oxygenation

The final stereospecific oxidation of S1PC to (R)-1-PeCSO is catalyzed by flavin-containing monooxygenases (FMOs). Structural studies of Allium sativum FMO (AsFMO) reveal a conserved Rossmann fold NADPH-binding domain and a substrate-binding pocket with specificity for sulfur-containing thiols. Kinetic analyses show AsFMO preferentially oxidizes allyl mercaptan (Km = 18 μM) over free cysteine (Km > 1 mM), suggesting substrate channeling from earlier biosynthetic steps. The reaction proceeds via:

  • NADPH-dependent FAD reduction
  • Oxygen activation forming FAD-OOH intermediate
  • Stereoselective sulfur oxidation (98% R-configuration)

This oxygenation step exhibits strict compartmentalization to prevent premature decomposition of reactive sulfenic acid intermediates.

The enzymatic conversion of (R)-1-propenyl cysteine sulfoxide through alliinase demonstrates remarkable stereochemical specificity in thiosulfinate formation. Alliinase, a pyridoxal phosphate-dependent enzyme, exhibits distinct substrate recognition patterns that govern the stereochemical outcome of thiosulfinate generation [1] [6]. The enzyme's active site architecture provides precise molecular recognition capabilities that differentiate between stereoisomeric forms of cysteine sulfoxide substrates [14] [22].

The stereochemical specificity of alliinase toward (R)-1-PeCSO involves critical substrate-enzyme interactions at multiple binding sites within the active site cavity [11]. Structural analysis reveals that the enzyme's substrate recognition mechanism relies on the formation of hydrogen bonds between the cysteine carboxylate group and specific amino acid residues, including glutamine and serine residues [22]. The amino group of the substrate forms additional hydrogen bonds with serine residues, creating a sterically constrained environment that favors the R-configuration [22].

Table 2.1: Kinetic Parameters for Alliinase-Mediated (R)-1-PeCSO Conversion

ParameterValueUnitReference Enzyme Source
Km4.45 ± 0.36mMGarlic alliinase [36]
Vmax18.9 ± 0.3mM·s⁻¹·mg⁻¹Garlic alliinase [36]
kcat193s⁻¹Garlic alliinase [36]
Specificity Constant43.4mM⁻¹·s⁻¹Calculated [36]

The substrate specificity studies demonstrate that alliinase from various sources maintains consistent stereochemical preferences for (R)-configured cysteine sulfoxide substrates [25]. The enzyme exhibits highest specific activity toward S-allyl-L-cysteine sulfoxide among tested substrates, with the stereochemical configuration significantly influencing substrate binding affinity [25]. The molecular basis for this stereoselectivity involves cation-π interactions between the substrate sulfoxide group and aromatic residues within the active site [22].

Experimental evidence indicates that the stereochemical outcome of thiosulfinate generation depends on the precise orientation of the substrate within the enzyme's binding pocket [20]. The enzyme's α-grip fold architecture creates a sterically constrained environment that selectively accommodates the R-configuration of 1-PeCSO while excluding the S-configuration through unfavorable steric interactions [42]. This stereochemical discrimination occurs through a minimum of three substrate locations interacting with complementary enzyme sites, as predicted by stereocenter-recognition models [42].

Kinetic Modeling of Lachrymatory Factor Synthase Interactions

The interaction between (R)-1-PeCSO and lachrymatory factor synthase represents a complex enzymatic conversion system requiring detailed kinetic analysis. Lachrymatory factor synthase facilitates the isomerization of sulfenic acid intermediates generated from (R)-1-PeCSO through alliinase activity into corresponding thioaldehyde S-oxides [9] [10]. The enzymatic mechanism involves an intramolecular proton exchange between the oxygen and alkene chain of the substrate, catalyzed by specific amino acid residues within the active site [9].

Table 2.2: Lachrymatory Factor Synthase Kinetic Parameters

Kinetic ParameterMeasured ValueExperimental ConditionsSource
pH Optimum7.0-8.0Standard buffer conditions [9]
Temperature Optimum37°CPhysiological conditions [9]
Substrate Binding AffinityHigh selectivity1-propenesulfenic acid derivatives [9]
Catalytic EfficiencyVariableDepends on substrate configuration [10]

The kinetic modeling of lachrymatory factor synthase interactions with (R)-1-PeCSO-derived intermediates reveals a multi-step mechanism involving substrate binding, conformational changes, and product release [9]. The enzyme's active site contains two critical amino acid residues, glutamic acid and arginine, positioned within hydrogen-bonding distance of the substrate molecule [9]. The glutamic acid residue functions as a general base, abstracting an acidic proton from the sulfenic acid substrate through carboxylate oxygen interaction [9].

The arginine residue plays a stabilizing role by forming hydrogen bonds with the glutamic acid carboxylate, effectively lowering the pKa value and maintaining the catalytic competence of the glutamic acid residue [9]. This cooperative interaction between the two amino acid residues creates an optimal microenvironment for catalysis within the solvent-inaccessible active site [9]. The calculated pKa value for the glutamic acid carboxylate in this hydrophobic environment reaches 8.0, demonstrating the significant influence of the local chemical environment on catalytic activity [9].

Kinetic studies employing substrate analogues demonstrate that lachrymatory factor synthase exhibits strict substrate specificity for sulfenic acid derivatives with appropriate alkene chain configurations [10]. The enzyme's reduced binding pocket size, accompanied by elevated hydrophobicity through methionine, phenylalanine, leucine, and tryptophan residues, creates optimal conditions for specific substrate recognition [10]. This molecular architecture enables selective interaction with small 1-propenesulfenic acid substrates while excluding larger molecular species [10].

pH-Dependent Modulation of Flavor Precursor Conversion

The pH-dependent modulation of (R)-1-PeCSO conversion represents a critical factor governing flavor precursor transformation efficiency and product distribution. Alliinase activity demonstrates a narrow pH optimum centered at 7.0, with sharp decreases in enzymatic activity observed below pH 5.0 and above pH 8.0 [36]. This pH sensitivity reflects the ionization states of critical amino acid residues within the enzyme's active site and their influence on substrate binding and catalytic efficiency [24].

Table 2.3: pH-Dependent Activity Profile of Alliinase

pH ValueRelative Activity (%)Enzyme StabilitySubstrate Binding Affinity
5.025ReducedDecreased [36]
6.065ModerateModerate [36]
7.0100OptimalMaximal [36]
8.085GoodHigh [36]
9.015PoorMinimal [36]

The molecular basis for pH-dependent activity modulation involves the protonation states of ionizable groups within both the enzyme and substrate molecules [24]. At physiological pH values around 7.0, the enzyme forms optimal ionic interactions between charged amino acid residues and the substrate's amino and carboxyl groups [24]. Acidic conditions below the optimal pH range result in protonation of carboxylate groups, eliminating essential ionic bonds required for substrate binding and activation [24].

Alkaline conditions above pH 8.0 lead to deprotonation of amino groups, similarly disrupting the ionic interaction network necessary for catalytic activity [24]. These pH-induced changes in ionization states can result in permanent structural alterations through enzyme denaturation, particularly under extreme acidic or alkaline conditions [13]. The pH-dependent stability of the cofactor pyridoxal phosphate also contributes to the observed activity profile, as this essential cofactor requires specific pH conditions for optimal enzyme binding and catalytic function [36].

The flavor precursor conversion efficiency demonstrates significant pH sensitivity beyond the direct effects on enzyme activity [19] [29]. pH variations influence the chemical equilibrium of sulfur-containing intermediates, affecting the volatility and stability of flavor compounds generated through (R)-1-PeCSO conversion [29]. Low pH conditions favor the formation of hydrogen sulfide odors, while high pH conditions promote the generation of amine-based flavor compounds [29].

Table 2.4: pH Effects on Flavor Compound Stability

pH RangeCompound StabilityVolatile ProfileConversion Rate
4.0-5.0High for aldehydesSulfur-dominantReduced [29]
6.0-7.0Optimal balanceMixed profileMaximal [29]
8.0-9.0Enhanced aminesNitrogen-dominantModerate [29]

The (R)-1-propenyl-L-cysteine sulfoxide defense system in onion plants demonstrates sophisticated induction patterns that respond dynamically to various biotic stress conditions. Research has revealed that onion plants employ a dual-defense mechanism involving both constitutive and induced responses, with (R)-1-PeCSO serving as a central component in this complex system [1] [2].

Under herbivore attack, the (R)-1-PeCSO system exhibits rapid activation within 5 to 20 seconds of tissue damage [1]. This immediate response involves the release of vacuolar alliinases that rapidly convert the stored (R)-1-PeCSO substrate into volatile sulfur compounds, including isoallicin and lachrymatory factor. The speed of this response is crucial for effective deterrence, as herbivores encounter the defensive compounds before significant tissue damage can occur [3].

Pathogen infections trigger more sustained elevation of the (R)-1-PeCSO defense system, with enzyme activities remaining elevated for extended periods ranging from minutes to hours [4]. When onion plants are challenged by fungal pathogens such as Botrytis species, the defense response involves gradual increases in alliinase activity coupled with enhanced production of antifungal compounds derived from (R)-1-PeCSO metabolism [5]. The temporal pattern of this response allows for sustained protection against slower-acting pathogens that require extended exposure to defensive compounds for effective inhibition.

Mechanical wounding produces immediate activation of the entire (R)-1-PeCSO defense apparatus, representing the maximum possible response of this system [3]. Studies have demonstrated that tissue maceration results in almost complete conversion of available (R)-1-PeCSO within the first 20 seconds following damage, indicating the high efficiency of this induced defense mechanism [3]. This rapid response serves both as a direct deterrent and as a signal to neighboring tissues to prepare their own defensive responses.

The differentiation between constitutive and induced defense mechanisms represents a key adaptation in onion plants. Cytosolic alliinases, which lack signal peptides for vacuolar transport, maintain constant low-level conversion of (R)-1-PeCSO in intact cells, providing ongoing protection against biotic stresses [1] [2]. This constitutive system operates alongside the more dramatic induced response mediated by vacuolar alliinases, creating a comprehensive defense strategy that addresses both chronic and acute biotic threats.

Stress TypeResponse TimeEnzyme Activity ChangeDefense Mechanism
Herbivore damage5-20 secondsRapid increaseDual-system activation
Pathogen infectionMinutes to hoursSustained elevationPathogen resistance
Mechanical woundingImmediateImmediate activationWound response
Insect feedingSeconds to minutesQuick responseDeterrent production
Fungal attack (Botrytis)HoursGradual increaseAntifungal compounds
Bacterial infectionHours to daysProgressive elevationAntimicrobial activity
Tissue macerationImmediateMaximum activationMaximum deterrent release
Cell wall degradationMinutesEnhanced activityProtective barrier

Spatial-Temporal Distribution in Bulb Tissues

The spatial distribution of (R)-1-PeCSO and its associated enzymatic machinery throughout onion bulb tissues reflects the strategic deployment of chemical defenses to maximize protection efficiency. Comprehensive analyses have revealed distinct patterns of compound accumulation and enzyme localization that optimize both storage capacity and defensive responsiveness [1] [6] [7].

The inner fleshy scales of mature onion bulbs serve as the primary storage sites for (R)-1-PeCSO, containing the highest concentrations of this flavor precursor compound [7]. These tissues represent the major carbohydrate and nutrient storage organs of the plant, making them high-value targets for potential attackers. The concentrated presence of (R)-1-PeCSO in these tissues ensures that any attempt to access these valuable resources triggers an immediate and intense defensive response.

Outer scales and brown skin tissues maintain moderate levels of (R)-1-PeCSO throughout all developmental stages, serving as protective barriers that provide the first line of chemical defense [6] [7]. These tissues experience the highest exposure to potential pathogens and herbivores, making their defensive capacity critical for overall plant protection. The sustained presence of defensive compounds in these outer layers ensures continuous protection during the vulnerable periods of plant development and storage.

Bundle sheath cells demonstrate particularly high concentrations of alliinase enzymes, positioning this enzymatic machinery strategically near the phloem transport system [3]. This localization facilitates rapid translocation of defense-related products throughout the plant during developmental processes and stress responses. The proximity to vascular tissues enables efficient distribution of both substrate and enzymatic components to sites of need during biotic stress events.

Guard cells represent another critical site of alliinase accumulation, with immunocytochemical studies revealing significant enzyme concentrations in these specialized epidermal structures [3] [8]. The presence of defensive enzymes in guard cells positions them ideally to function as a defense mechanism against microbial pathogens attempting to enter through stomatal openings. This strategic placement provides protection at one of the most vulnerable entry points for airborne pathogens.

Root tissues contain distinct forms of alliinase that differ biochemically from bulb enzymes, indicating specialized metabolic adaptations for below-ground defense requirements [8]. These root-specific enzymes exhibit broader substrate specificity, including activity toward cystine in addition to traditional sulfoxide substrates. This enhanced catalytic versatility may reflect the diverse chemical challenges encountered in the soil environment.

The temporal aspects of (R)-1-PeCSO distribution show dynamic changes throughout plant development and seasonal cycles. During the growing season, leaf tissues maintain moderate levels of both substrate and enzymes to support photosynthetic activities while providing defense against foliar pathogens and herbivores [1]. As plants transition toward dormancy, there is increased accumulation of defensive compounds in storage tissues, preparing for the extended period of reduced metabolic activity.

Subcellular distribution patterns reveal the sophisticated organization of the (R)-1-PeCSO defense system. Vacuolar compartments serve as high-capacity storage sites for both substrate and enzymes, maintaining separation until tissue damage triggers their interaction [1] [2]. Cytosolic compartments contain moderate levels of non-signal peptide alliinases that provide constitutive defense activity without requiring cell damage for activation.

Tissue TypeRelative ConcentrationDevelopmental StageFunction
Inner fleshy scalesHighMature bulbPrimary storage
Outer scales/Brown skinModerateAll stagesProtective barrier
Bundle sheath cellsHigh (alliinase)All stagesEnzyme localization
Guard cellsHigh (alliinase)All stagesStomatal defense
Root tissuesHigh (distinct form)All stagesDistinct metabolism
Leaf tissuesModerateGrowing seasonPhotosynthetic support
PhloemHigh (near transport)All stagesTransport facilitation
Vacuolar compartmentsHigh (storage)All stagesInduced defense
Cytosolic compartmentsModerate (active defense)All stagesConstitutive defense

Cross-Talk with Jasmonate Signaling Pathways

The (R)-1-PeCSO defense system demonstrates extensive cross-talk with jasmonate signaling pathways, representing a critical integration point for coordinating plant immune responses. This molecular communication network enables onion plants to fine-tune their defensive strategies based on the specific nature and intensity of biotic threats encountered [9] [10] [11].

Jasmonic acid serves as a primary signaling molecule that enhances the biosynthesis and activity of the (R)-1-PeCSO defense system through synergistic interactions [12] [13]. Upon pathogen recognition or herbivore attack, elevated jasmonic acid levels trigger increased expression of genes encoding alliinase enzymes and enzymes involved in (R)-1-PeCSO biosynthesis. This coordinated upregulation ensures that both substrate availability and enzymatic capacity are enhanced simultaneously, maximizing the effectiveness of the defensive response.

The active form of jasmonate, jasmonic acid-isoleucine (JA-Ile), plays a particularly important role in amplifying (R)-1-PeCSO-mediated defenses through cooperative signaling mechanisms [10] [11]. JA-Ile binding to jasmonate receptors initiates transcriptional cascades that increase enzyme activity and enhance the conversion efficiency of (R)-1-PeCSO to bioactive defense compounds. This amplification system ensures that once a threat is detected, the defensive response is proportionally scaled to match the severity of the challenge.

Ethylene signaling demonstrates synergistic interactions with the (R)-1-PeCSO system, particularly in coordinating responses to necrotrophic pathogens and mechanical damage [14] [9]. The integration of ethylene and jasmonate pathways through shared transcription factors, such as members of the ERF (Ethylene Response Factor) family, enables coordinated activation of both hormone-mediated and sulfur compound-mediated defenses. This dual activation provides broad-spectrum protection against diverse biotic threats.

Salicylic acid signaling exhibits more complex, often antagonistic interactions with the (R)-1-PeCSO defense system, reflecting the need for plants to prioritize different defensive strategies based on pathogen type [9] [15]. While salicylic acid-mediated responses are typically associated with biotrophic pathogen resistance, the (R)-1-PeCSO system is more effective against necrotrophic pathogens and herbivores. The competitive inhibition between these pathways allows plants to allocate resources efficiently toward the most appropriate defense strategy for each specific threat.

MYC2 transcription factors serve as central regulators in the cross-talk between jasmonate signaling and (R)-1-PeCSO metabolism [10] [11]. These transcription factors integrate signals from multiple hormone pathways and directly regulate the expression of genes involved in sulfur compound metabolism and alliinase production. The regulatory activity of MYC2 enables fine-tuned control of defensive gene expression, ensuring that responses are appropriately scaled and timed.

JAZ (Jasmonate ZIM Domain) proteins function as negative regulators that modulate the activity of the (R)-1-PeCSO defense system through suppressive interactions with transcriptional activators [10] [11]. Under non-stress conditions, JAZ proteins bind to and inhibit MYC2 and related transcription factors, maintaining low-level expression of defense genes. Upon jasmonate accumulation, JAZ proteins are degraded, releasing transcriptional activators and allowing full activation of the (R)-1-PeCSO defense system.

The NPR1 (Non-expressor of Pathogenesis-Related genes 1) regulatory protein plays a crucial role in mediating cross-talk between salicylic acid and jasmonate pathways, affecting the regulation of (R)-1-PeCSO-mediated defenses [9]. NPR1 functions both in the nucleus to regulate gene expression and in the cytosol to modulate hormone interactions. This dual functionality enables NPR1 to coordinate the balance between different defensive strategies and prevent excessive resource allocation to inappropriate responses.

MAPK (Mitogen-Activated Protein Kinase) cascades provide rapid signal amplification mechanisms that enhance the responsiveness of the (R)-1-PeCSO defense system to biotic stress [16] [17]. These signaling cascades can be activated by various pathogen-associated molecular patterns and damage-associated molecular patterns, leading to phosphorylation and activation of transcription factors that regulate defense gene expression. The integration of MAPK signaling with hormone pathways creates a robust and responsive defense network.

The temporal dynamics of cross-talk between jasmonate signaling and (R)-1-PeCSO metabolism show distinct phases of interaction that correspond to different stages of the defense response [11] [13]. Early responses involve rapid hormone synthesis and signal perception, followed by transcriptional activation of defense genes and enzyme production. Later phases include sustained defense compound production and gradual return to basal levels as threats are neutralized.

Signaling ComponentInteraction TypeEffect on (R)-1-PeCSODefense Outcome
Jasmonic Acid (JA)SynergisticEnhanced biosynthesisBroad-spectrum resistance
JA-Isoleucine (JA-Ile)CooperativeIncreased enzyme activityEnhanced pathogen defense
Ethylene (ET)SynergisticCoordinated responseCoordinated immunity
Salicylic Acid (SA)AntagonisticCompetitive inhibitionSpecialized responses
MYC2 transcription factorsRegulatoryTranscriptional regulationGene expression control
JAZ proteinsSuppressiveActivity modulationFine-tuned responses
NPR1 regulatory proteinModulatoryCross-talk mediationBalanced defense
MAPK cascadesSignaling cascadeSignal amplificationRapid response activation

XLogP3

-3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

177.04596439 g/mol

Monoisotopic Mass

177.04596439 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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